Pyrrolidine-3,4-dicarboxylic Acid

Vue d'ensemble

Description

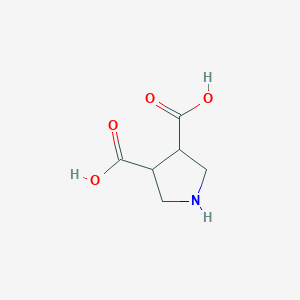

Pyrrolidine-3,4-dicarboxylic acid is a heterocyclic organic compound featuring a five-membered ring structure with two carboxylic acid groups attached at the third and fourth positions. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrrolidine-3,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of suitable precursors such as amino acids or their derivatives. For instance, the reaction of glutamic acid with a dehydrating agent can lead to the formation of this compound. Another method involves the reduction of pyrrole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or diethyl ether .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Drug Discovery

PDCA serves as an important intermediate in the synthesis of neurotransmitters, notably gamma-aminobutyric acid (GABA), which plays a critical role in inhibitory neurotransmission in the central nervous system. The compound's derivatives are being explored for their potential as enzyme inhibitors, which could lead to novel therapeutic agents for various diseases .

1.2 Neurodegenerative Diseases

Research has indicated that PDCA possesses antioxidant properties, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to mitigate oxidative stress may provide a protective effect on neuronal cells, making it a candidate for further investigation in neuropharmacology .

Chemical Synthesis and Catalysis

2.1 Organocatalytic Reactions

PDCA derivatives have been synthesized using organocatalytic methods that allow for high stereoselectivity and enantioselectivity. For instance, recent studies have demonstrated the successful synthesis of highly enantiomerically enriched pyrrolidine derivatives through asymmetric Michael addition reactions . This method not only simplifies the synthesis process but also enhances the efficiency of producing complex molecules.

2.2 Building Blocks for Bioactive Compounds

The structural versatility of PDCA makes it an excellent building block in organic synthesis. Its derivatives are being utilized in the development of pharmaceuticals and agrochemicals due to their bioactive properties. The ongoing research into its derivatives aims to unlock new therapeutic potentials and improve existing drug formulations .

Market Potential and Economic Impact

The global market for proline and its derivatives, including PDCA, is projected to grow significantly, with estimates suggesting an increase from USD 268 million to USD 363 million by 2025 at a CAGR of 5.2% . This growth is driven by the increasing demand for amino acids in pharmaceuticals and food industries.

Case Studies

Mécanisme D'action

The mechanism of action of pyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific derivative and its structural features.

Comparaison Avec Des Composés Similaires

Pyrrolidine-3,4-dicarboxylic acid can be compared with other similar compounds, such as:

Pyrrolidine-2,3-dicarboxylic acid: This compound has carboxylic acid groups at the second and third positions, leading to different chemical and biological properties.

Pyrrolidine-2,5-diones: These compounds feature a dione structure, which imparts distinct reactivity and biological activity.

Proline derivatives: Proline is a naturally occurring amino acid with a pyrrolidine ring, and its derivatives are widely studied for their biological activities.

Activité Biologique

Pyrrolidine-3,4-dicarboxylic acid (PDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its two carboxylic acid functional groups attached to a pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 159.14 g/mol. The compound exists as a white crystalline solid and is soluble in water, which facilitates its use in various biochemical applications.

Anticonvulsant Properties

Research indicates that PDCA exhibits potential anticonvulsant properties. Studies suggest that compounds with pyrrolidine structures often interact with neurotransmitter systems, particularly those involved in seizure activity modulation. For instance, derivatives of PDCA have shown efficacy in animal models for epilepsy, indicating a promising avenue for further pharmacological development .

Factor Xa Inhibition

A notable study investigated the factor Xa inhibitory activity of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides. The compound R1663 derived from this series demonstrated excellent selectivity against serine proteases and good pharmacokinetic properties in preclinical studies. This positions PDCA derivatives as potential anticoagulants with therapeutic applications in managing thrombotic disorders .

Endothelin Receptor Antagonism

PDCA and its derivatives have been studied for their role as endothelin receptor antagonists . Specifically, compounds such as ABT-627 have shown high affinity for the ETA receptor with significant selectivity over the ETB receptor. This selectivity is critical for developing treatments for conditions like hypertension and heart failure . Table 1 summarizes the binding affinities of various PDCA derivatives to endothelin receptors:

| Compound Name | ETA Affinity (Ki) | ETB Affinity (Ki) | Selectivity Ratio (ETB/ETA) |

|---|---|---|---|

| ABT-627 | 0.034 nM | 68 nM | 2000-fold |

| A-192621 | 0.046 nM | 200 nM | 4000-fold |

The biological activity of PDCA can be attributed to its structural characteristics that allow it to interact with various biological targets:

- Neurotransmitter Modulation : PDCA derivatives may modulate neurotransmitter release or receptor activity, contributing to their anticonvulsant effects.

- Protease Inhibition : The ability to inhibit factor Xa suggests a mechanism involving competitive inhibition at the active site of serine proteases.

- Receptor Binding : High-affinity binding to endothelin receptors indicates that PDCA can effectively compete with endogenous ligands, influencing vascular tone and blood pressure regulation.

Study on Anticonvulsant Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the anticonvulsant effects of PDCA in rodent models. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting that PDCA may act through GABAergic pathways or other neurotransmitter systems .

Factor Xa Inhibitor Development

In another study focused on R1663, researchers conducted pharmacokinetic evaluations in rats and monkeys. The results showed favorable absorption and metabolism profiles, supporting the potential for clinical applications in anticoagulation therapy .

Future Directions

The ongoing research into this compound highlights its potential as a versatile compound in drug development. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the PDCA structure affect its biological activity.

- Clinical Trials : Conducting human trials to assess safety and efficacy for identified therapeutic uses.

- Mechanistic Studies : Elucidating the precise mechanisms through which PDCA exerts its pharmacological effects.

Propriétés

IUPAC Name |

pyrrolidine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHDKGFRYVKQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407996 | |

| Record name | Pyrrolidine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159694-26-5 | |

| Record name | Pyrrolidine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.